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Abstract
Endrin is a cyclodiene organochlorine pesticide, notorious for its high acute toxicity in

mammals. Although its use has been banned in many countries for decades, its persistence in

the environment continues to pose a potential risk. This technical guide provides a

comprehensive overview of the toxicological profile of endrin in mammals, with a focus on its

mechanism of action, metabolism, and toxicity across various endpoints. Quantitative data are

summarized in tabular format for ease of comparison, and detailed experimental

methodologies for key toxicological studies are provided. Furthermore, signaling pathways,

experimental workflows, and logical relationships are visualized through diagrams to facilitate a

deeper understanding of endrin's effects at the molecular and systemic levels.

Mechanism of Action: Neurotoxicity via GABA
Receptor Antagonism
The primary target of endrin's toxicity in mammals is the central nervous system (CNS).[1] The

principal mechanism underlying its neurotoxic effects is the non-competitive antagonism of the

gamma-aminobutyric acid (GABA) receptor-chloride channel complex.[2][3][4] GABA is the

primary inhibitory neurotransmitter in the mammalian brain. Its binding to the GABA-A receptor

leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal

membrane and subsequent inhibition of neurotransmission.
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Endrin binds to a site within the chloride channel of the GABA-A receptor, physically blocking

the influx of chloride ions. This inhibition of the inhibitory GABAergic system leads to a state of

uncontrolled neuronal excitation, manifesting as the characteristic signs of endrin poisoning:

hyperexcitability, tremors, convulsions, and ultimately, death.[1]

Normal GABAergic Transmission

Endrin-Induced Neurotoxicity

GABA GABA-A ReceptorBinds to Chloride Channel
(Open)

Activates
Cl- Influx Neuronal Hyperpolarization

(Inhibition)

Endrin Chloride Channel
(Blocked)

Blocks
No Cl- Influx Neuronal Hyperexcitation

(Convulsions)

Click to download full resolution via product page

Figure 1: Endrin's Antagonism of the GABA-A Receptor.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
Endrin is readily absorbed into the systemic circulation following oral, dermal, and inhalation

exposure.[1][5] Due to its lipophilic nature, it tends to distribute to and accumulate in adipose

tissue.[5][6] However, unlike its stereoisomer dieldrin, endrin is rapidly metabolized and

excreted, leading to a relatively short biological half-life of 1 to 6 days in rats.[7]

Metabolism of endrin primarily occurs in the liver and involves a series of oxidative and

hydrolytic reactions. The major biotransformation product is anti-12-hydroxyendrin, which can

be further conjugated with sulfate and glucuronic acid for excretion.[6] Another significant

metabolite is 12-ketoendrin, which is considered to be more toxic than the parent compound.

[7][8] Species differences in metabolism are notable; for instance, rabbits excrete a higher
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proportion of metabolites in the urine compared to rats, which primarily eliminate them through

the feces.[7]
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Figure 2: Simplified Metabolic Pathway of Endrin in Mammals.

Toxicity Profile
Acute Toxicity
Endrin exhibits high acute toxicity in mammals, with oral LD50 values generally falling in the

range of 3 to 43 mg/kg body weight for laboratory animals.[7] Signs of acute poisoning are

consistent with its neurotoxic mechanism of action and include tremors, convulsions, salivation,

and respiratory distress, often leading to death.
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Species
Route of

Administration

LD50 (mg/kg body

weight)
Reference

Rat (Male) Oral 7.5 - 17.8 Gaines, 1960

Rat (Female) Oral 5.6 - 7.3 Gaines, 1960

Rat Dermal 15 Gaines, 1960

Mouse Oral 7.2 - 10.1 Treon et al., 1955

Rabbit Oral 5 - 10 Treon et al., 1955

Dog Oral 2 - 5 Treon et al., 1955

Hamster Oral 10.4 Ottolenghi et al., 1974

Table 1: Acute Lethal Dose (LD50) of Endrin in Various Mammalian Species.

Subchronic and Chronic Toxicity
Long-term exposure to sublethal doses of endrin can lead to a range of adverse health effects.

The primary targets remain the central nervous system, liver, and kidneys.[1] Chronic exposure

in rats has been associated with thyroid hyperplasia and pituitary cysts.[1]
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Species Duration Route

NOAEL

(mg/kg/da

y)

LOAEL

(mg/kg/da

y)

Observed

Effects at

LOAEL

Reference

Rat 2 years Oral (diet) 0.05 0.1

Increased

mortality,

liver and

kidney

damage

Treon et

al., 1955

Dog 2 years Oral (diet) 0.025 0.1

Neurologic

al signs,

liver

changes

Kettering,

1969

Mouse 80 weeks Oral (diet) -
0.32

(males)

Hyperexcit

ability
NCI, 1979

Rat

3

generation

s

Oral (diet) 0.1 -

No

reproductiv

e effects

Eisenlord

et al., 1968

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect

Levels (LOAEL) of Endrin in Mammals.

Carcinogenicity and Genotoxicity
The carcinogenicity of endrin has been a subject of debate. While some earlier studies

suggested a carcinogenic potential, subsequent and more comprehensive bioassays in rats

and mice have not found sufficient evidence of carcinogenicity.[1][9][10] Consequently, major

regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the

International Agency for Research on Cancer (IARC) have classified endrin as not classifiable

as to its carcinogenicity in humans (Group D and Group 3, respectively).[1] Endrin has not

been found to be genotoxic in several mutagenicity studies.[7]

Reproductive and Developmental Toxicity
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Endrin has been shown to induce developmental effects in some animal models, but typically

at doses that also cause maternal toxicity.[1] In hamsters and mice, prenatal exposure to

maternally toxic doses has resulted in an increased incidence of skeletal and craniofacial

abnormalities.[1] In rats, developmental effects have been less consistently observed and are

generally limited to delayed ossification at maternally toxic doses.[1] A three-generation study

in rats did not show any adverse effects on reproduction at dietary concentrations up to 2 ppm

(approximately 0.1 mg/kg/day).[7]

Immunotoxicity
There is limited data available on the immunotoxic potential of endrin in mammals. No in vivo

studies specifically designed to assess immune function following endrin exposure have been

identified.[10][11] In vitro assays have shown no significant inhibition of lymphocyte responses

or neutrophilic chemotaxis.[10]

Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure -
OECD 425)
This protocol is designed to estimate the LD50 and identify the acute toxic class of a

substance.

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or

Sprague-Dawley strain), 8-12 weeks old.

Housing: Animals are housed individually in a controlled environment with a 12-hour

light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. Standard

laboratory diet and water are provided ad libitum, except for a fasting period of at least 16

hours before dosing.

Dosing: A single animal is dosed with the test substance (dissolved in a suitable vehicle like

corn oil) via oral gavage. The starting dose is selected based on available information.

Subsequent animals are dosed at higher or lower dose levels depending on the outcome for

the previous animal (survival or death).
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Observations: Animals are observed for mortality and clinical signs of toxicity at 30 minutes,

1, 2, and 4 hours after dosing, and then daily for 14 days. Body weights are recorded prior to

dosing and weekly thereafter.

Pathology: All animals (those that die during the study and survivors at the end of the 14-day

observation period) are subjected to a gross necropsy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Acclimatization
(≥ 5 days)

Fasting
(≥ 16 hours)

Single Oral Gavage
(One animal)

Short-term Observation
(First 24 hours)

Long-term Observation
(14 days)

Outcome?

Adjust Dose for
Next Animal

SurvivalDeath

Gross Necropsy

End of Study

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b086629?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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